![molecular formula C16H22N6O8 B12077748 3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)
3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline is a complex organic compound that integrates a ribofuranosyl purine moiety with a norvaline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline typically involves multi-step organic reactions. One common approach is to start with the ribofuranosyl purine derivative, which is then coupled with a norvaline derivative through a series of protection and deprotection steps, followed by amide bond formation. Key reagents often include protecting groups like tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups, which are later removed under acidic or hydrogenolytic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards for research and application purposes.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The purine moiety can participate in nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted purine derivatives.
科学研究应用
3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of novel drugs.
Industry: Utilized in the production of biochemical reagents and as a standard in analytical chemistry.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The ribofuranosyl purine moiety allows it to mimic natural nucleosides, enabling it to inhibit nucleic acid synthesis or interfere with enzymatic activity. The norvaline backbone may contribute to binding affinity and specificity, enhancing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar ribofuranosyl purine structure.
Fludarabine: A synthetic nucleoside analog used in chemotherapy.
Nelarabine: Another nucleoside analog with applications in cancer treatment.
Uniqueness
3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline is unique due to its specific combination of a ribofuranosyl purine moiety with a norvaline backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
属性
分子式 |
C16H22N6O8 |
|---|---|
分子量 |
426.38 g/mol |
IUPAC 名称 |
2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxypentanoic acid |
InChI |
InChI=1S/C16H22N6O8/c1-2-6(24)8(15(27)28)20-16(29)21-12-9-13(18-4-17-12)22(5-19-9)14-11(26)10(25)7(3-23)30-14/h4-8,10-11,14,23-26H,2-3H2,1H3,(H,27,28)(H2,17,18,20,21,29)/t6?,7-,8?,10-,11-,14-/m1/s1 |
InChI 键 |
CKYYHBNGEDJKKW-DGTGAXRRSA-N |
手性 SMILES |
CCC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
CCC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


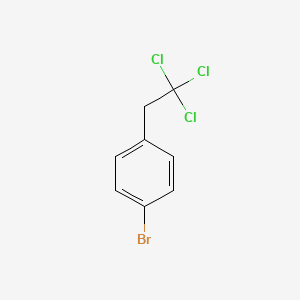
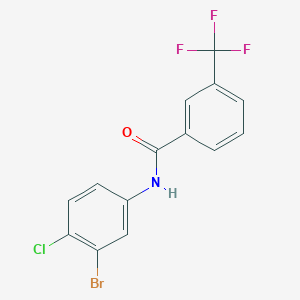
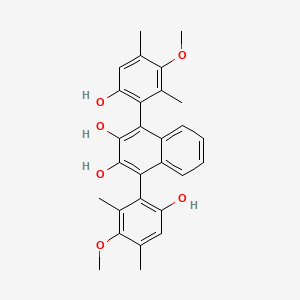

![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)

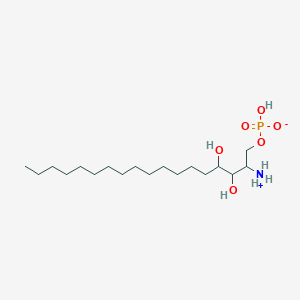


![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
![Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate](/img/structure/B12077732.png)
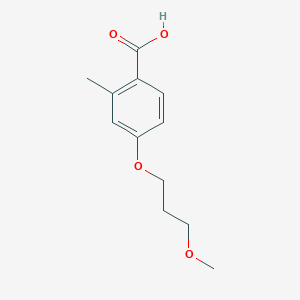
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B12077739.png)
